molecular formula C7H7BrO B088109 2-Bromo-5-methylphenol CAS No. 14847-51-9

2-Bromo-5-methylphenol

Cat. No. B088109
CAS RN: 14847-51-9
M. Wt: 187.03 g/mol
InChI Key: WWGPJMNOBVKDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methylphenol is a chemical compound with the molecular formula C7H7BrO and a molecular weight of 187.04 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-Bromo-5-methylphenol involves several steps. One method involves the reaction of sodium nitrite in water with 6-amino-m-cresol and 48% hydrobromic acid. This mixture is then added to a boiling mixture of copper (I) bromide and 48% hydrobromic acid. The resulting mixture is refluxed for an additional 30 minutes, then cooled and extracted with ether .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-methylphenol is 1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 . The InChI key is WWGPJMNOBVKDQO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-5-methylphenol is a solid substance at room temperature .

Scientific Research Applications

  • Antibacterial Properties : Bromophenols, including derivatives similar to 2-Bromo-5-methylphenol, exhibit antibacterial activities. Xu et al. (2003) found that certain bromophenols isolated from the marine red alga Rhodomela confervoides showed significant activity against various bacterial strains (Xu et al., 2003).

  • Food Science Applications : Mills et al. (1997) identified 2-Bromo-4-methylphenol as a compound responsible for a chemical taint in Gouda cheese, highlighting its relevance in food quality and safety (Mills et al., 1997).

  • Materials Science : El-Lateef et al. (2015) discussed the use of bromophenol derivatives in corrosion inhibition for carbon steel, suggesting potential applications in material preservation and engineering (El-Lateef et al., 2015).

  • Synthetic Chemistry : The synthesis of bromophenols, including 2-Bromo-5-methylphenol, has been explored for various applications. Norberg et al. (2011) discussed a practical method for the synthesis of 3-Bromo-5-methylphenol, which is relevant for the preparation of phenolic compounds (Norberg et al., 2011).

  • Antioxidant Properties : Olsen et al. (2013) studied the antioxidant activity of bromophenols, indicating potential applications in health and pharmaceuticals (Olsen et al., 2013).

  • Bioremediation : Neilson et al. (1988) explored the methylation of bromophenols by bacterial cell extracts, which has implications for environmental bioremediation and detoxification (Neilson et al., 1988).

  • Natural Product Isolation : Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides and evaluated their antioxidant activities, showing the potential of bromophenols in natural product chemistry and pharmacology (Li et al., 2011).

  • Medicinal Chemistry : Balaydın et al. (2012) synthesized novel bromophenols, including derivatives of 2-Bromo-5-methylphenol, and tested their carbonic anhydrase inhibitory properties, which is significant for the development of new pharmaceutical agents (Balaydın et al., 2012).

Safety And Hazards

2-Bromo-5-methylphenol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGPJMNOBVKDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281443
Record name 2-Bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylphenol

CAS RN

14847-51-9
Record name 2-Bromo-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14847-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014847519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14847-51-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methylphenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methylphenol
Reactant of Route 3
2-Bromo-5-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-methylphenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-methylphenol
Reactant of Route 6
2-Bromo-5-methylphenol

Citations

For This Compound
16
Citations
ML Sharma, T Chand - 1997 - nopr.niscpr.res.in
… 2-Bromo-5-methylphenol …
Number of citations: 5 nopr.niscpr.res.in
JHP Tyman, RA Johnson - Journal of Chemical Research, 2005 - journals.sagepub.com
… Evidence for the structures of the 2,2’ and 4,4’ isomers has been obtained from related reactions of 4-bromo-3-methylphenol, 2-bromo-5-methylphenol and their chloro analogues. …
Number of citations: 1 journals.sagepub.com
IK Wilt, AR Demeritte, W Wang, WM Wuest - ChemMedChem, 2022 - Wiley Online Library
… exchange of commercially available 2-bromo-5-methylphenol 3 and nucleophilic addition … exchange of commercially available 2bromo-5-methylphenol and nucleophilic addition with …
RC Ronald, MB Gewali, BP Ronald - The Journal of Organic …, 1980 - ACS Publications
… A solution of 2-bromo-5-methylphenol (14; 2.50 g, 13.4 mmol) in ether (10 mL) and DMF (14 mL) was added slowly. When the evolutionof hydrogen ceased, a solution of …
Number of citations: 42 pubs.acs.org
MJ Trattles - KB thesis scanning project 2015, 1974 - era.ed.ac.uk
The main part of this work is concerned with the study of the thermal decomposition of 2-bromophenoxides and related compounds. The thermal decomposition of sodium 2-…
Number of citations: 3 era.ed.ac.uk
E Chapoteau, BP Czech, W Zazulak - Journal of inclusion phenomena and …, 1995 - Springer
… Benzyl bromide (32.4 g, 113.3 mmol) was added to a solution of 2-bromo-5methylphenol (21.2 g, 113.3 mmol) in acetone (570 mL) containing anhydrous K2CO3 (28.5 g, 206.3 mmol) …
Number of citations: 2 link.springer.com
J Gruber, RWC Li, P Ponce, ARV Benvenho… - e-Polymers, 2003 - degruyter.com
… As summarized in Scheme 1, the monomeric precursors 3 and 4 were synthesized by extensions of known literature methods starting from 2-bromo-5-methylphenol (5) [3] and 2-bromo-…
Number of citations: 5 www.degruyter.com
X Xing, D Padmanaban, LA Yeh, GD Cuny - Tetrahedron, 2002 - Elsevier
2-Hydroxy-2′-methoxydiphenyl ethers were efficiently assembled utilizing a catalytic copper mediated coupling of 2-benzyloxybromobenzene derivatives and 2-methoxyphenol …
Number of citations: 52 www.sciencedirect.com
H Barjesteh - 1991 - repository.londonmet.ac.uk
… Similar proposals have been made for the product of nitrosation of 2-bromo-5-methylphenol which has also been isolated in a yellow crystalline form and as white fibres.** …
Number of citations: 4 repository.londonmet.ac.uk
A Dennig - 2014 - core.ac.uk
The field of biocatalytic synthesis is of growing importance for the development of new and environmentally friendly synthetic routes to bulk and fine chemicals. P450 monooxygenases …
Number of citations: 4 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.